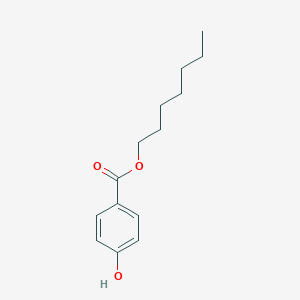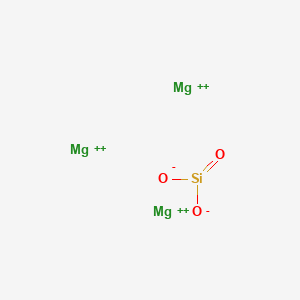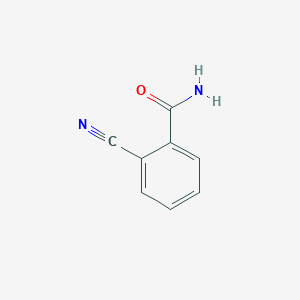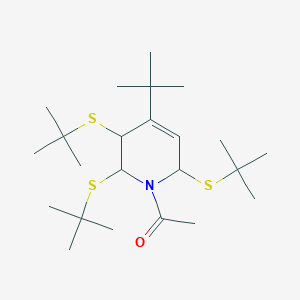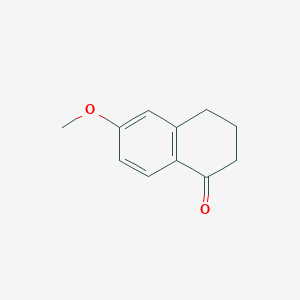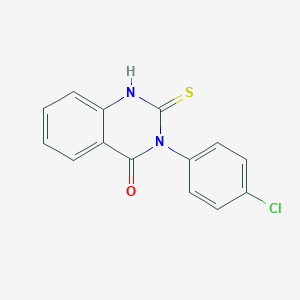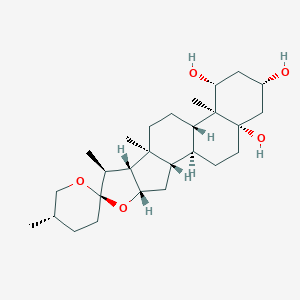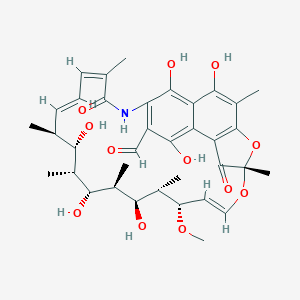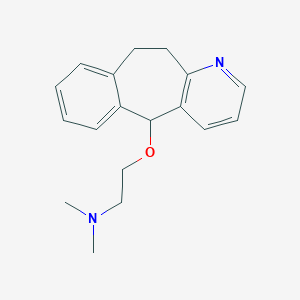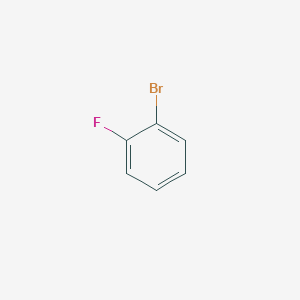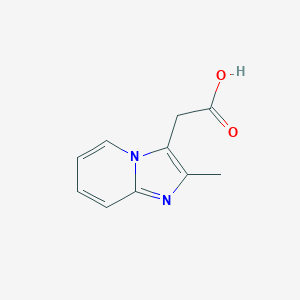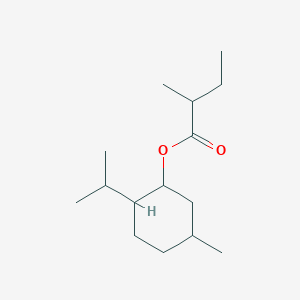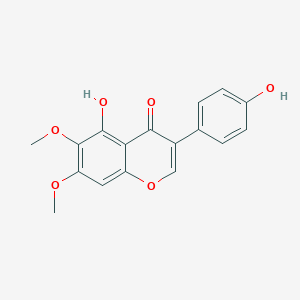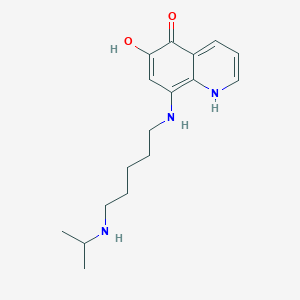
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for use in a variety of research settings. In
Wissenschaftliche Forschungsanwendungen
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- has been studied for its potential applications in a variety of scientific research settings. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has neuroprotective properties and can help to prevent neuronal damage caused by various neurotoxins. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- is not yet fully understood. However, studies have suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and by modulating the activity of various signaling pathways in the brain.
Biochemische Und Physiologische Effekte
Studies have shown that 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- has a number of biochemical and physiological effects. These include reducing oxidative stress, protecting against neuronal damage, and modulating the activity of various signaling pathways in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- in lab experiments is its unique chemical structure, which makes it a promising candidate for use in a variety of research settings. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are a number of future directions for research on 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)-. One area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Another area of research is in the development of new methods for synthesizing this compound more efficiently and cost-effectively. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of research settings.
Conclusion
In conclusion, 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- is a synthetic compound that has been studied for its potential applications in a variety of scientific research settings. This compound has a unique chemical structure that makes it a promising candidate for use in a variety of research settings. While there are still some limitations to using this compound, there are also many promising areas of research that could lead to new breakthroughs in the field of neuroscience and beyond.
Synthesemethoden
The synthesis of 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- involves several steps. The first step is the reaction of 5,6-Quinolinediol with 1-iodopentane in the presence of potassium carbonate. This reaction results in the formation of 5,6-Quinolinediol, 8-((5-iodopentyl)amino)-. The second step involves the reaction of this intermediate with isopropylamine in the presence of sodium hydride. This reaction results in the formation of 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)-. The final product is obtained after purification using column chromatography.
Eigenschaften
CAS-Nummer |
17605-76-4 |
|---|---|
Produktname |
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- |
Molekularformel |
C17H25N3O2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
8-[5-(propan-2-ylamino)pentylamino]quinoline-5,6-diol |
InChI |
InChI=1S/C17H25N3O2/c1-12(2)18-8-4-3-5-9-19-14-11-15(21)17(22)13-7-6-10-20-16(13)14/h6-7,10-12,18-19,21-22H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
ZMBQKIZGEHZWRQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)NCCCCCNC1=C2C(=CC=CN2)C(=O)C(=C1)O |
SMILES |
CC(C)NCCCCCNC1=CC(=C(C2=C1N=CC=C2)O)O |
Kanonische SMILES |
CC(C)NCCCCCNC1=C2C(=CC=CN2)C(=O)C(=C1)O |
Synonyme |
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



